molecular formula C10H11BrFNO B2417282 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide CAS No. 1701784-03-3

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2417282
CAS No.: 1701784-03-3
M. Wt: 260.106
InChI Key: VXZUQSQCIRZXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a propanamide backbone with a bromine atom attached to the second carbon and a 4-fluoro-3-methylphenyl group attached via an amide linkage .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 350.9±37.0 °C and its density is predicted to be 1.502±0.06 g/cm3 . The compound has a pKa value of 11.63±0.70, indicating it has weak basic properties .

Scientific Research Applications

Synthesis and Molecular Structure

2-Bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and its molecular structure was determined using NMR, FT-IR spectroscopies, and single crystal X-ray diffraction. It was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Chemical Synthesis

A derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was synthesized from amphetamine and flurbiprofen. The hybrid molecule was characterized using various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2022).

Intramolecular Interactions and Isomerization

Research on two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, involved analyzing intramolecular interactions and isomerization using Density Functional Theory. This study provided insight into the molecular properties and vibrational mode couplings of these compounds (Viana et al., 2016).

Antimicrobial Properties

A study synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and tested them for antibacterial and antifungal activity. Some of the synthesized compounds showed promising antimicrobial properties (Baranovskyi et al., 2018).

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is not specified in the search results. It’s worth noting that the mechanism of action for a compound can depend on its intended use, which in this case is for research.

Properties

IUPAC Name

2-bromo-N-(4-fluoro-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZUQSQCIRZXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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